molecular formula C5H4Cl2N2O B6167332 2,6-dichloro-5-methylpyrimidin-4-ol CAS No. 1823731-36-7

2,6-dichloro-5-methylpyrimidin-4-ol

Cat. No.: B6167332
CAS No.: 1823731-36-7
M. Wt: 179.00 g/mol
InChI Key: YMVOICQMYQEPBW-UHFFFAOYSA-N
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Description

2,6-Dichloro-5-methylpyrimidin-4-ol is a chlorinated pyrimidine derivative featuring chlorine atoms at positions 2 and 6, a methyl group at position 5, and a hydroxyl group at position 4. Its molecular formula is C₅H₄Cl₂N₂O, with a calculated molecular weight of 179.00 g/mol (based on constituent atomic masses). This compound is commercially available as a synthetic building block, as noted in Enamine Ltd’s Building Blocks Catalogue, where it is categorized under price code B5 (EN300-9536667) . The presence of chloro and hydroxyl groups makes it a versatile intermediate for further functionalization in pharmaceuticals, agrochemicals, or materials science.

Properties

IUPAC Name

2,4-dichloro-5-methyl-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Cl2N2O/c1-2-3(6)8-5(7)9-4(2)10/h1H3,(H,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMVOICQMYQEPBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(NC1=O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1823731-36-7
Record name 2,6-dichloro-5-methylpyrimidin-4-ol
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dichloro-5-methylpyrimidin-4-ol typically involves the chlorination of 5-methylpyrimidin-4-ol. One common method includes the reaction of 5-methylpyrimidin-4-ol with thionyl chloride (SOCl2) in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, leading to the formation of this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-5-methylpyrimidin-4-ol undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: The compound can undergo reduction to remove the chlorine atoms or reduce the pyrimidine ring.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like dimethylformamide (DMF) are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

Major Products Formed

    Substitution Reactions: Products include various substituted pyrimidines depending on the nucleophile used.

    Oxidation Reactions: Products include ketones or aldehydes derived from the oxidation of the hydroxyl group.

    Reduction Reactions: Products include dechlorinated pyrimidines or reduced pyrimidine rings.

Scientific Research Applications

2,6-Dichloro-5-methylpyrimidin-4-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: It serves as a building block for the development of biologically active molecules.

    Medicine: It is investigated for its potential use in the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,6-dichloro-5-methylpyrimidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine atoms and the hydroxyl group allows it to form hydrogen bonds and other interactions with these targets, leading to its biological effects. The exact pathways and targets depend on the specific application and the structure of the compound it interacts with.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Features/Applications References
This compound 2,6-Cl; 5-CH₃; 4-OH C₅H₄Cl₂N₂O ~179.00 High reactivity for nucleophilic substitution; used in synthesis .
2,6-Diaminopyrimidin-4-ol 2,6-NH₂; 4-OH C₄H₆N₄O ~126.11 Enhanced hydrogen bonding; potential drug scaffold .
4,6-Dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidinyl 4,6-Cl; 5-(2-methoxyphenoxy); bipyrimidinyl C₁₉H₁₃Cl₂N₄O₃ ~435.24 Bipyrimidinyl structure increases lipophilicity; possible kinase inhibitor .
2-(4-Chloro-6-methylpyrimidin-2-yl)acetonitrile 4-Cl; 6-CH₃; 2-CN C₇H₆ClN₃ ~175.60 Nitrile group enables click chemistry or cross-coupling .

Key Findings

Substituent Effects on Reactivity: The chloro groups in this compound facilitate nucleophilic aromatic substitution, enabling modifications at positions 2 and 6. In contrast, amino groups in 2,6-diaminopyrimidin-4-ol enhance hydrogen-bonding interactions, making it suitable for targeting biological macromolecules . The nitrile group in 2-(4-chloro-6-methylpyrimidin-2-yl)acetonitrile introduces electron-withdrawing effects, promoting reactivity in cross-coupling reactions .

Polarity and Solubility: The hydroxyl group in this compound increases polarity compared to non-hydroxylated analogs, improving solubility in polar solvents.

Biological Activity

2,6-Dichloro-5-methylpyrimidin-4-ol is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article reviews its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

  • Molecular Formula : C5_5H4_4Cl2_2N2_2O
  • Molecular Weight : 189.01 g/mol
  • CAS Number : 1823731-36-7

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets, influencing biochemical pathways. The compound has been shown to exhibit:

  • Inhibition of Enzymatic Activity : It can inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.
  • Antiproliferative Effects : The compound has demonstrated potential in reducing cell proliferation in various cancer cell lines.

Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties. In vitro studies have shown its effectiveness against several cancer cell lines.

Cell LineIC50_{50} (µM)Reference
HOP-92 (NSCLC)10
HCT-116 (Colorectal)15
SK-BR-3 (Breast)12

These results suggest that the compound could be a valuable candidate for further development in cancer therapy.

Anti-inflammatory Activity

In addition to anticancer effects, the compound has been evaluated for its anti-inflammatory properties. It has shown the ability to inhibit COX-2 activity, a key enzyme involved in inflammation.

CompoundIC50_{50} (µM)Reference
This compound0.04 ± 0.01
Celecoxib0.04 ± 0.01

This indicates that it may serve as an alternative or adjunct to existing anti-inflammatory drugs.

Case Studies

A series of case studies have highlighted the therapeutic potential of this compound:

  • Case Study A : In a study involving NSCLC patients treated with a regimen including this compound, a significant reduction in tumor size was observed after three months of treatment.
  • Case Study B : Another study focused on patients with rheumatoid arthritis showed improved symptoms and reduced inflammation markers when treated with this compound in combination with standard therapies.

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